- Crystalline forms of (9R,13S)-13- {4-[5-chloro-2-(4-chloro-1H,2,3- triazol-1-yl)phenyl] -6-oxo-1,6-dihydropyrimidin-1-yl}-3-(difluoromethyl)-9-methyl-3,4,7,15- tetraazatricyclo[ 12.3.1.02·6]octadeca- 1(18),2(6),4,14,16-pentaen-8-one, World Intellectual Property Organization, , ,
Cas no 956477-64-8 (1-(difluoromethyl)-4-nitro-pyrazole)
956477-64-8 structure
Product Name:1-(difluoromethyl)-4-nitro-pyrazole
Numero CAS:956477-64-8
MF:C4H3F2N3O2
MW:163.082327127457
MDL:MFCD04967412
CID:2950388
PubChem ID:7017245
Update Time:2025-05-19
1-(difluoromethyl)-4-nitro-pyrazole Proprietà chimiche e fisiche
Nomi e identificatori
-
- N-difluoroMenthyl-4-nitropyrazole
- 1-(difluoromethyl)-4-nitro-1H-pyrazole
- 1-(difluoromethyl)-4-nitropyrazole
- N-difluoromethyl-4-nitropyrazole
- 1-Difluoromethyl-4-nitro-1H-pyrazole
- VCURCUIEDUUUEA-UHFFFAOYSA-N
- STK313239
- SBB021414
- SB21957
- NE34664
- SY021392
- AK189012
- ST45092450
- 1-(Difluoromethyl)-4-nitro-1H-pyrazole (ACI)
- 1-(difluoromethyl)-4-nitro-pyrazole
- DS-9953
- AKOS015922257
- 956477-64-8
- 1H-Pyrazole, 1-(difluoromethyl)-4-nitro-
- P10301
- AKOS000306192
- Z851015902
- SCHEMBL3264887
- MFCD04967412
- EN300-56165
- DB-121110
- CS-0085393
-
- MDL: MFCD04967412
- Inchi: 1S/C4H3F2N3O2/c5-4(6)8-2-3(1-7-8)9(10)11/h1-2,4H
- Chiave InChI: VCURCUIEDUUUEA-UHFFFAOYSA-N
- Sorrisi: [O-][N+](C1=CN(C(F)F)N=C1)=O
Proprietà calcolate
- Massa esatta: 163.01933267g/mol
- Massa monoisotopica: 163.01933267g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 5
- Conta atomi pesanti: 11
- Conta legami ruotabili: 1
- Complessità: 160
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 63.6
- XLogP3: 0.9
Proprietà sperimentali
- Densità: 1.71±0.1 g/cm3 (20 ºC 760 Torr),
- Punto di ebollizione: 216.1±40.0°C at 760 mmHg
- Punto di infiammabilità: 84.5±27.3 ºC,
- Solubilità: Leggermente solubile (5,1 g/l) (25°C),
1-(difluoromethyl)-4-nitro-pyrazole Informazioni sulla sicurezza
- Parola segnale:Warning
- Dichiarazione di pericolo: H302-H315-H319-H335
- Dichiarazione di avvertimento: P261-P305+P351+P338
- Condizioni di conservazione:Sealed in dry,2-8°C
1-(difluoromethyl)-4-nitro-pyrazole Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IH648-1g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 95+% | 1g |
1092CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IH648-250mg |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 95+% | 250mg |
445CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IH648-5g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 95+% | 5g |
2998CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IH648-10g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 95+% | 10g |
4752CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | IH648-25g |
1-(Difluoromethyl)-4-nitro-1H-pyrazole |
956477-64-8 | 95+% | 25g |
7920CNY | 2021-05-07 | |
| Fluorochem | 025966-10g |
1-Difluoromethyl-4-nitro-1H-pyrazole |
956477-64-8 | 95% | 10g |
£513.00 | 2022-03-01 | |
| Chemenu | CM120441-250mg |
1-(Difluoromethyl)-4-nitropyrazole |
956477-64-8 | 95+% | 250mg |
$72 | 2021-08-06 | |
| Chemenu | CM120441-1g |
1-(Difluoromethyl)-4-nitropyrazole |
956477-64-8 | 95+% | 1g |
$201 | 2021-08-06 | |
| Chemenu | CM120441-5g |
1-(Difluoromethyl)-4-nitropyrazole |
956477-64-8 | 95+% | 5g |
$524 | 2021-08-06 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY021392-0.25g |
1-(Difluoromethyl)-4-nitropyrazole |
956477-64-8 | ≥97% | 0.25g |
¥100.00 | 2025-04-11 |
1-(difluoromethyl)-4-nitro-pyrazole Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C
1.2 20 h, 120 °C
1.2 20 h, 120 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt
1.3 Reagents: Water ; rt
1.2 20 min, 120 °C; 10 min, 120 °C; 120 °C → rt
1.3 Reagents: Water ; rt
Riferimento
- Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy, Journal of Medicinal Chemistry, 2022, 65(3), 1770-1785
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Riferimento
- Pyrimidinones as factor XIa inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 30 min, 120 °C
Riferimento
- Preparation of the bridged heterocyclyl-substituted pyrimidine compounds and their pharmaceutical applications, World Intellectual Property Organization, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 0 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
- Pyrimido five-membered ring derivative and application, World Intellectual Property Organization, , ,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 2 h, 120 °C
Riferimento
- Macrocyclic compounds as factor XIa inhibitors and their preparation, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ; rt; 3 h, 90 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of sulfonylurea compounds and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Riferimento
- Preparation of macrocycles with heterocyclic p2' groups as factor XIa inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, rt → 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Riferimento
- Preparation of macrocycles condensed with heterocycles as factor XIa inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium carbonate Solvents: Dimethylformamide ; 4 h, 90 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of aryl- and heteroarylsulfonimidoylacetamides and compositions for treating conditions associated with NLRP activity, World Intellectual Property Organization, , ,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
1.2 20 min, 120 °C; 10 min, 120 °C
Riferimento
- Preparation of sulphonyl urea derivatives as NLRP3 inflammasome modulators for the treatment of inflammatory, autoinflammatory, autoimmune and neoplastic diseases, World Intellectual Property Organization, , ,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium fluoride Solvents: Acetonitrile ; 12 h, rt
Riferimento
- N-Difluoromethylation of imidazoles and pyrazoles using BrCF2PO(OEt)2 under mild condition, Tetrahedron Letters, 2018, 59(28), 2752-2754
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Sulfuric acid , Nitric acid ; 3 h, 30 - 40 °C; overnight, 30 - 40 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled
1.2 Reagents: Sodium carbonate Solvents: Water ; neutralized, cooled
Riferimento
- Chemical properties of derivatives of N-difluoromethyl- and N-2-H-tetrafluoroethylpyrazoles, Chemistry of Heterocyclic Compounds (New York, 2006, 42(9), 1177-1184
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Sodium bicarbonate Solvents: Dimethylformamide ; overnight, rt → 100 °C; overnight, 100 °C
Riferimento
- Preparation of 1,4,6-triaza-1H-indene compounds as colony stimulating factor 1 receptor modulators, World Intellectual Property Organization, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: Dimethylformamide ; 5 min, 120 °C
1.2 120 °C; 10 min, 120 °C
1.2 120 °C; 10 min, 120 °C
Riferimento
- Preparation of FXIa inhibitor and application thereof, China, , ,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Cesium carbonate Solvents: 1,2-Dimethoxyethane ; 5 min, 120 °C
1.2 10 min, 120 °C
1.2 10 min, 120 °C
Riferimento
- Heterocyclic compound having inhibitory effect on motor neuron cell degeneration, World Intellectual Property Organization, , ,
1-(difluoromethyl)-4-nitro-pyrazole Raw materials
- 1-[[bromo(difluoro)methyl]-ethoxy-phosphoryl]oxyethane
- Bromodifluoromethane
- 1-(Difluoromethyl)-1H-pyrazole
- Sodium chlorodifluoroacetate
- 4-Nitropyrazole
1-(difluoromethyl)-4-nitro-pyrazole Preparation Products
1-(difluoromethyl)-4-nitro-pyrazole Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole
Numero d'ordine:A909969
Stato delle scorte:in Stock
Quantità:25g/100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 12:36
Prezzo ($):244.0/806.0
Email:sales@amadischem.com
1-(difluoromethyl)-4-nitro-pyrazole Letteratura correlata
-
Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
-
Joseph H. Bisesi,Tara Sabo-Attwood Environ. Sci.: Nano, 2014,1, 574-583
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Gloria Belén Ramírez-Rodríguez,José Manuel Delgado-López,Jaime Gómez-Morales CrystEngComm, 2013,15, 2206-2212
-
Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
956477-64-8 (1-(difluoromethyl)-4-nitro-pyrazole) Prodotti correlati
- 1706461-28-0(4-nitro-1-(trifluoromethyl)-1H-pyrazole)
- 1224194-62-0(1-(fluoromethyl)-4-nitro-pyrazole)
- 82208-47-7(1-Methyl-4-nitro-1H-pyrazole)
- 1447606-92-9(1-(Methyl-D3)-4-nitro-1H-pyrazole)
- 3994-50-1(1-Methyl-4-nitro-1H-pyrazole)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:956477-64-8)1-(difluoromethyl)-4-nitro-pyrazole
Purezza:99%/99%
Quantità:25g/100g
Prezzo ($):244.0/806.0